4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid

Descripción

Molecular Architecture and Functional Groups

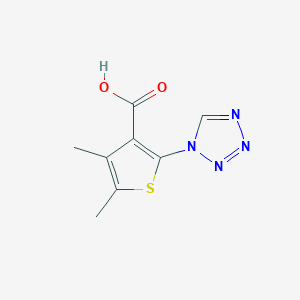

The compound 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid represents a sophisticated heterocyclic structure incorporating multiple functional groups within a single molecular framework. The molecular formula C8H8N4O2S demonstrates the presence of eight carbon atoms, eight hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 224.24 grams per mole. The compound is characterized by Chemical Abstracts Service number 1146299-25-3, providing unambiguous identification in chemical databases.

The central structural framework consists of a thiophene ring system that serves as the core heterocyclic backbone. The thiophene moiety, a five-membered aromatic ring containing sulfur, provides the foundational structure upon which additional functional groups are positioned. The positioning of substituents on the thiophene ring follows a specific pattern that defines the compound's molecular architecture. At positions 4 and 5 of the thiophene ring, methyl groups are attached, contributing to the compound's steric and electronic properties.

The most prominent functional group modification occurs at position 2 of the thiophene ring, where a 1H-tetrazol-1-yl substituent is attached. The tetrazole ring represents a five-membered heterocyclic system containing four nitrogen atoms and one carbon atom, forming an aromatic structure with significant electronic delocalization. This tetrazole moiety introduces substantial polarity and potential for hydrogen bonding interactions due to the high nitrogen content and electron density distribution.

At position 3 of the thiophene ring, a carboxylic acid functional group (-COOH) is present, representing a critical component of the molecular structure. The carboxylic acid group introduces both acidic properties and hydrogen bonding capabilities, significantly influencing the compound's chemical behavior and potential interactions with other molecules. The combination of these three distinct functional domains creates a complex molecular architecture with diverse chemical properties.

| Structural Component | Position | Chemical Nature | Molecular Contribution |

|---|---|---|---|

| Thiophene ring | Core structure | Aromatic heterocycle | Structural backbone |

| Methyl groups | Positions 4 and 5 | Alkyl substituents | Steric and electronic effects |

| Tetrazole ring | Position 2 | Nitrogen-rich heterocycle | Polarity and hydrogen bonding |

| Carboxylic acid | Position 3 | Acidic functional group | Proton donor capability |

The Simplified Molecular Input Line Entry System representation, "c1(c(c(c(s1)C)C)C(=O)O)n1nnnc1", provides a systematic description of the molecular connectivity. This notation reveals the interconnected nature of the functional groups and their spatial relationships within the molecular framework. The canonical Simplified Molecular Input Line Entry System representation, "OC(=O)c1c(C)c(sc1n1cnnn1)C", offers an alternative systematic description that emphasizes the arrangement of atoms and bonds.

The International Union of Pure and Applied Chemistry identifier, "InChI=1S/C8H8N4O2S/c1-4-5(2)15-7(6(4)8(13)14)12-3-9-10-11-12/h3H,1-2H3,(H,13,14)", provides a comprehensive structural description that includes hydrogen atom positions and tautomeric considerations. This detailed representation accounts for the protonation state of the carboxylic acid group and the specific connectivity pattern of the tetrazole ring system.

Conformational Analysis (2D/3D Structures)

The conformational properties of this compound arise from the complex interplay between its multiple ring systems and functional groups. The two-dimensional structural representation reveals the planar arrangement of the thiophene and tetrazole rings, with the carboxylic acid group positioned to allow potential intramolecular and intermolecular interactions. The methyl substituents at positions 4 and 5 of the thiophene ring introduce steric considerations that influence the overall molecular geometry and conformational preferences.

The thiophene ring system maintains its characteristic aromatic planarity, with the sulfur atom contributing to the ring's electronic properties and geometric constraints. The tetrazole ring, attached at position 2, adopts a planar configuration that can align coplanar with the thiophene ring or adopt slightly twisted conformations depending on the local energy minima. The nitrogen-rich nature of the tetrazole ring introduces significant dipole moments and electronic effects that influence the overall molecular conformation.

Three-dimensional conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-nitrogen bond connecting the thiophene and tetrazole rings. The carboxylic acid group at position 3 can orient in different directions relative to the ring plane, creating conformational flexibility that affects the molecule's hydrogen bonding potential and overall molecular interactions. The presence of two methyl groups introduces additional steric considerations that limit certain conformational arrangements while stabilizing others.

| Conformational Feature | Geometric Parameter | Influence Factor | Stability Consideration |

|---|---|---|---|

| Thiophene ring planarity | Aromatic character | Sulfur participation | High stability |

| Tetrazole orientation | Ring-ring dihedral angle | Electronic delocalization | Multiple minima |

| Carboxylic acid rotation | Carbon-carbon bond rotation | Hydrogen bonding | Flexible positioning |

| Methyl group positions | Steric interactions | Van der Waals forces | Limited rotation |

The molecular geometry is further influenced by the electronic interactions between the different heterocyclic systems. The thiophene ring's electron density distribution affects the positioning of the tetrazole ring, while the carboxylic acid group's electron-withdrawing nature influences the electronic properties of the adjacent ring system. These electronic effects contribute to the overall conformational preferences and stability of different molecular arrangements.

Computational studies and crystallographic analyses, where available, provide insights into the preferred conformational states and the energy barriers associated with conformational transitions. The molecule's ability to adopt multiple conformations contributes to its potential versatility in chemical reactions and molecular recognition processes. The conformational flexibility also influences the compound's solubility properties and its ability to interact with various chemical environments.

Isomerism and Stereochemical Features

The analysis of isomerism and stereochemical features for this compound reveals several important considerations related to the tetrazole ring system and the overall molecular structure. The tetrazole moiety exhibits tautomeric behavior that represents a fundamental aspect of the compound's stereochemical properties. The tetrazole ring can exist in different tautomeric forms, with the 1H-tetrazole isomer being the predominant form in solid phase conditions.

The tetrazole ring system demonstrates the phenomenon of azidoazomethine-tetrazole tautomerism, which has been extensively studied in condensed tetrazole systems. This tautomeric equilibrium involves the interconversion between the tetrazole form and an azido-azomethine form, with the equilibrium position being influenced by factors such as solvent polarity, temperature, and the nature of adjacent substituents. In the case of this specific compound, the thiophene ring system and the electron-withdrawing carboxylic acid group influence the tautomeric equilibrium position.

The 1H-tetrazole designation in the compound name indicates the specific tautomeric form where the hydrogen atom is positioned on the nitrogen atom at position 1 of the tetrazole ring. This tautomeric specification is crucial for understanding the compound's chemical behavior and potential interactions. The equilibrium between 1H- and 2H-tetrazole tautomers depends on the phase state, with 1H-tetrazole being favored in the solid phase and 2H-tetrazole dominating in the gas phase.

| Isomeric Type | Structural Variation | Stability Factor | Environmental Dependence |

|---|---|---|---|

| 1H-tetrazole | Hydrogen on N1 | Solid phase preference | Crystal packing effects |

| 2H-tetrazole | Hydrogen on N2 | Gas phase preference | Entropy considerations |

| Azido form | Ring-opened structure | Solvent dependent | Polarity effects |

| Conformational isomers | Rotational variations | Multiple minima | Temperature dependent |

The stereochemical features of the compound are also influenced by the relative positioning of the functional groups around the thiophene ring. The specific substitution pattern with methyl groups at positions 4 and 5, the tetrazole at position 2, and the carboxylic acid at position 3 creates a defined spatial arrangement that affects the molecule's three-dimensional properties. This substitution pattern eliminates certain types of positional isomerism while establishing a specific geometric framework.

The carboxylic acid group introduces considerations related to its protonation state and potential for forming intermolecular hydrogen bonds. The stereochemical implications of the carboxylic acid group extend beyond the molecule itself to include its interactions with surrounding molecules in crystal structures or solution environments. The ability of the carboxylic acid to form hydrogen bonds influences the overall molecular packing and structural organization in different phases.

Conformational isomerism represents another important stereochemical aspect, arising from the rotation around bonds connecting the different ring systems and functional groups. The energy barriers associated with these rotational processes determine the conformational landscape and the relative populations of different conformational isomers under various conditions. The interplay between electronic effects, steric interactions, and intermolecular forces contributes to the complex stereochemical behavior of this multifunctional heterocyclic compound.

Propiedades

IUPAC Name |

4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-4-5(2)15-7(6(4)8(13)14)12-3-9-10-11-12/h3H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBXCOZZSUUZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)N2C=NN=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653788 | |

| Record name | 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146299-25-3 | |

| Record name | 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid exhibits several biological activities:

- Anticancer Activity : Compounds containing thiophene and tetrazole rings have been reported to demonstrate significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung cancer (A549) cells .

- Antifungal Properties : The compound has been evaluated for its antifungal activity against several pathogenic fungi. Studies suggest that it may inhibit fungal growth effectively, making it a candidate for developing new antifungal agents .

- Proteasome Inhibition : Similar compounds with a thiophene structure have been studied as proteasome inhibitors, which are crucial for regulating protein degradation in cells. The inhibition of proteasome activity can lead to apoptosis in cancer cells, highlighting its therapeutic potential .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of thiophene derivatives, this compound was tested against HepG2 and A549 cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

Case Study 2: Antifungal Activity

Another study focused on the antifungal efficacy of this compound against Candida species. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antifungal treatments, suggesting its potential as a new therapeutic option .

Comparative Analysis of Biological Activities

Mecanismo De Acción

The mechanism by which 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to enzymes or receptors. This binding can modulate biological pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Properties

Key Observations:

- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound replaces conventional carboxylic acids in analogs like 5-(4-methylphenyl)-thiophene-3-carboxylic acid, improving resistance to enzymatic degradation .

- Ring Modifications : Fused-ring systems (e.g., cyclopenta[b]thiophene or tetrahydrobenzo[b]thiophene) alter planarity and electronic properties, impacting binding affinities in biological systems .

Actividad Biológica

4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The compound has the molecular formula and features a thiophene ring substituted with a tetrazole group and a carboxylic acid. Its structure contributes to its biological activity by influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis often employs methods such as:

- Multicomponent Reactions (MCRs) : These reactions allow for efficient construction of complex molecules in a single step by combining multiple reactants.

- Cyclization Reactions : These are crucial for forming the tetrazole ring, which is known for its bioactivity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

- Cytotoxicity Assays : Compounds derived from tetrazole structures have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The MTT assay results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Analgesic Activity

Research also highlights the analgesic potential of thiophene derivatives. In studies employing the "hot plate" method on mice:

- Pain Relief : Compounds similar to this compound demonstrated analgesic effects that surpassed those of standard analgesics like metamizole .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation .

- Interaction with Cellular Pathways : The tetrazole moiety may enhance the compound's ability to interact with specific cellular receptors or pathways involved in tumor progression and pain signaling.

Study on Anticancer Properties

In one study, a series of tetrazole-based compounds were synthesized and tested for their anticancer activity against multiple human cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could guide future drug design .

Study on Analgesic Effects

Another investigation focused on the analgesic effects of thiophene derivatives. The results showed that certain structural modifications led to increased potency in pain relief compared to traditional analgesics, highlighting the therapeutic potential of these compounds .

Data Summary

Métodos De Preparación

Halogenated Thiophene Derivatives

Bromination of methyl-substituted thiophene derivatives at the 2-position is commonly achieved using bromine in acetic acid or mixed solvents at low temperatures (0–5 °C) to form α-bromoacetyl intermediates. For example, 4-aminoacetophenone derivatives are brominated to yield 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole precursors.

Typical solvents include acetic acid, dioxane-ether mixtures, or ethanol, with reaction times ranging from 1 to 4 hours under stirring and cooling.

Formation of the Tetrazole Moiety

[3+2] Cycloaddition of Sodium Azide to Nitriles

The tetrazole ring is efficiently synthesized through a [3+2] cycloaddition reaction between sodium azide and nitrile groups catalyzed by transition metal complexes, notably cobalt(II) complexes.

Reaction conditions typically involve:

- Use of 1 mol % cobalt catalyst in DMSO solvent.

- Heating at approximately 110 °C for 12 hours.

- Subsequent acidification with dilute hydrochloric acid and extraction with ethyl acetate.

- Purification by silica gel chromatography.

The catalytic cycle involves coordination of azide and nitrile to the cobalt center, facilitating cycloaddition and formation of the tetrazole ring.

Tetrazole Formation from α-Bromoacetyl Precursors

Alternatively, α-bromoacetyl intermediates react with sodium azide or thiourea derivatives in alcoholic solvents such as ethanol with triethylamine as a base under reflux conditions (around 70 °C) for 4–5 hours to form tetrazole-thiophene hybrids.

The reaction mixture is cooled to precipitate the product, which is then filtered and crystallized from ethanol or tetrahydrofuran.

Introduction and Isolation of the Carboxylic Acid Group

The carboxylic acid function at the 3-position of the thiophene ring is introduced or revealed by hydrolysis of ester or nitrile precursors using aqueous alkali hydroxides such as lithium hydroxide or sodium hydroxide in alcoholic solvents (ethanol preferred) at 40–70 °C for 5 to 10 hours.

After hydrolysis, acidification with mineral acids (e.g., hydrochloric acid) precipitates the free acid, which can be isolated by filtration.

Solvent and Temperature Considerations

| Step | Solvent(s) | Temperature Range | Time Range | Notes |

|---|---|---|---|---|

| Bromination | Acetic acid, dioxane-ether | 0–5 °C | 1–4 hours | Cooling essential to control reaction |

| Tetrazole cycloaddition | DMSO (with Co catalyst) | ~110 °C | 12 hours | Catalytic process with acid workup |

| Tetrazole formation (reflux) | Ethanol, triethylamine | Reflux (~70 °C) | 4–5 hours | Base-assisted nucleophilic substitution |

| Hydrolysis to acid | Ethanol, aqueous LiOH or NaOH | 40–70 °C | 5–10 hours | Followed by acidification |

Use of Acidic Compounds and Bases

Acidic compounds such as hydrochloric acid, hydrobromic acid, p-toluenesulfonic acid, and organic carboxylic acids are used for salt formation and precipitation of intermediates or final products.

Bases used include tertiary amines (triethylamine, diisopropylethylamine) and alkali metal hydroxides (NaOH, LiOH), depending on the reaction step.

Purification and Isolation Techniques

Crystallization from ethanol, tetrahydrofuran, or ethyl acetate is the preferred method for isolating pure compounds.

Filtration and washing with solvents such as diethyl ether or ethyl acetate are employed to purify intermediates.

Extraction techniques using aqueous sodium bicarbonate or alkali solutions followed by organic solvent extraction help isolate the desired compounds.

Representative Reaction Scheme Summary

| Step | Reactants | Conditions | Product Type |

|---|---|---|---|

| Bromination | Thiophene derivative + Br2 | Acetic acid, 0–5 °C, 1–4 h | α-Bromoacetyl intermediate |

| Tetrazole ring formation | α-Bromoacetyl intermediate + NaN3 or nitrile + NaN3 + Co catalyst | Ethanol reflux or DMSO 110 °C, 4–12 h | Tetrazole-thiophene hybrid |

| Hydrolysis | Tetrazole intermediate + LiOH or NaOH | Ethanol/water, 40–70 °C, 5–10 h | This compound |

Research Findings and Optimization

The use of cobalt(II) complexes as catalysts significantly improves the yield and selectivity of the tetrazole formation via [3+2] cycloaddition.

Alcoholic solvents, particularly 2-propanol and ethanol, are preferred for their ability to dissolve reactants and facilitate reaction kinetics.

Reaction temperatures are optimized to balance reaction rate and product stability, with typical ranges from ambient to reflux temperatures depending on the step.

Acid-base workup steps are crucial for isolating the pure acid form of the final compound and removing metal residues and byproducts.

Q & A

Q. What are the optimal synthetic routes for 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step functionalization of thiophene derivatives. For example:

- Step 1: Start with ethyl 4,5-dimethylthiophene-3-carboxylate (analogous to methods in ).

- Step 2: Introduce the tetrazole group via nucleophilic substitution or cycloaddition (similar to tetrazole incorporation in ).

- Step 3: Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).

Intermediates are characterized using 1H/13C NMR (for regiochemical confirmation) and IR spectroscopy (to track carbonyl and tetrazole stretches). Thin-layer chromatography (TLC) monitors reaction progress .

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- 1H NMR: Key signals include the thiophene backbone protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and tetrazole protons (δ 8.5–9.5 ppm).

- IR Spectroscopy: Confirm the carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and tetrazole ring (sharp N-H/N=N stretches ~1500–1600 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .

Q. What in silico models predict the compound’s toxicity and pharmacokinetics?

Methodological Answer: Tools like ProTox-II or ADMETLab predict acute toxicity (e.g., LD50) and pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability). For instance, used computational models to assess acute toxicity of structurally similar triazole derivatives, identifying potential hepatotoxicity risks .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during tetrazole incorporation?

Methodological Answer:

- Catalytic Optimization: Use Lewis acids (e.g., ZnCl2) to stabilize intermediates (as in for thiophene lactonization).

- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity (e.g., ’s use of controlled heating for heterocycle formation).

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

Q. How does the tetrazole moiety influence biological activity compared to other heterocycles (e.g., triazoles)?

Methodological Answer: The tetrazole group enhances metabolic stability and mimics carboxylic acid bioisosteres. Comparative studies (e.g., ) show tetrazole-containing thiophenes exhibit stronger antimicrobial activity than triazole analogs due to improved hydrogen bonding with target enzymes. Quantitative structure-activity relationship (QSAR) models can quantify these effects .

Q. How can researchers resolve contradictions in spectral data during structural assignments?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex thiophene-tetrazole systems (e.g., used HSQC to assign benzo[b]thiophene derivatives).

- X-ray Crystallography: Definitive confirmation of regiochemistry (e.g., resolved phenyl-substituted thiophene stereochemistry via crystallography).

- Computational DFT Studies: Compare experimental IR/NMR with simulated spectra (e.g., ’s DFT analysis of thiophene-carboxylic acid derivatives) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

- Substituent Variation: Modify methyl groups (4,5-position) to bulkier alkyl chains or halogens (see ’s acetyl-thiophene derivatives).

- Bioisosteric Replacement: Replace tetrazole with sulfonamide or carboxylate groups (as in ) to assess target binding flexibility.

- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., linked methoxy groups to antifungal activity) .

Q. What computational approaches model interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability in enzyme active sites (e.g., used MD for thiophene-carboxylic acid interactions).

- Docking Studies: Identify key residues (e.g., tetrazole interactions with bacterial DNA gyrase in ).

- Free Energy Perturbation (FEP): Predict binding affinity changes for analogs .

Q. How can researchers validate HPLC methods for purity analysis of this compound?

Methodological Answer:

- Column Selection: Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) for optimal resolution (as in ’s HPLC-DAD method).

- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes to validate method robustness.

- System Suitability Tests: Ensure precision (RSD <2%) and linearity (R² >0.999) over a concentration range .

Q. What safety protocols are critical for handling reactive intermediates in its synthesis?

Methodological Answer:

- Tetrazole Precursors: Avoid azide salts due to explosion risks; use stable tetrazole-building blocks (e.g., ’s acetamide derivatives).

- Thiophene Derivatives: Work under inert atmosphere (N2/Ar) to prevent oxidation (e.g., ’s use of N2 during cyclization).

- PPE Requirements: Acid-resistant gloves and fume hoods for carboxylic acid handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.